molecular formula C8H12N2O3 B148668 5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide CAS No. 128242-88-6

5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide

Cat. No. B148668
CAS RN: 128242-88-6
M. Wt: 184.19 g/mol
InChI Key: YJUCIGJCORTLCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide, also known as EDOC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EDOC has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide is not fully understood, but it is believed to act on the GABAergic system in the brain. 5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide has been shown to enhance the binding of GABA to its receptor, leading to an increase in inhibitory neurotransmission. This may explain its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. 5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be determined through various analytical methods. 5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide has also been shown to have low toxicity in animal models, making it a safe compound to use in experiments. However, 5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide has some limitations, including its limited solubility in water and its instability in acidic conditions.

Future Directions

There are several future directions for research on 5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide. One area of research could be the development of 5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide derivatives with improved pharmacological properties. Another area of research could be the investigation of the potential therapeutic applications of 5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide in neurological disorders such as epilepsy and anxiety. Additionally, further studies could be conducted to elucidate the mechanism of action of 5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide and its effects on the GABAergic system in the brain.
Conclusion:
In conclusion, 5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the therapeutic potential of 5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide and its mechanism of action.

Synthesis Methods

5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide can be synthesized through a multistep process involving the reaction of 2,4-pentanedione with ethylamine and ethyl oxalate. The product is then subjected to a reaction with dimethyl sulfate and sodium ethoxide to yield 5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide. The purity of 5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide can be determined through various analytical methods, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. 5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide has been shown to have anticonvulsant, anxiolytic, and neuroprotective effects in animal models, making it a potential candidate for the treatment of neurological disorders such as epilepsy and anxiety.

properties

CAS RN

128242-88-6

Product Name

5-Ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

5-ethoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C8H12N2O3/c1-4-12-8-6(7(11)9-3)10-5(2)13-8/h4H2,1-3H3,(H,9,11)

InChI Key

YJUCIGJCORTLCS-UHFFFAOYSA-N

SMILES

CCOC1=C(N=C(O1)C)C(=O)NC

Canonical SMILES

CCOC1=C(N=C(O1)C)C(=O)NC

synonyms

5-ETHOXY-N,2-DIMETHYLOXAZOLE-4-CARBOXAMIDE

Origin of Product

United States

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